4-Methoxycyclohexanone

Stereoselective synthesis Catalytic hydrogenation Pharmaceutical intermediate

4-Methoxycyclohexanone is a substituted cyclohexanone featuring a methoxy group at the 4-position of the cyclohexanone ring. It is a colorless to pale yellow liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 13482-23-0
Cat. No. B142444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycyclohexanone
CAS13482-23-0
Synonymsp-Methoxycyclohexanone
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCOC1CCC(=O)CC1
InChIInChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
InChIKeyXADCKKKOYZJNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxycyclohexanone (CAS 13482-23-0): A Differentiated 4-Substituted Cyclohexanone Building Block for Pharmaceutical and Fine Chemical Synthesis


4-Methoxycyclohexanone is a substituted cyclohexanone featuring a methoxy group at the 4-position of the cyclohexanone ring . It is a colorless to pale yellow liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, with primary applications in the preparation of pharmaceutical agents, including antitumor compounds, as well as in the synthesis of liquid crystal materials and functional polymers .

Why 4-Methoxycyclohexanone Cannot Be Substituted with Unsubstituted Cyclohexanone or Other 4-Substituted Analogs in Critical Applications


The 4-methoxy substituent in 4-Methoxycyclohexanone profoundly alters its reactivity profile, adsorption behavior, and stereochemical outcomes compared to unsubstituted cyclohexanone and other 4-substituted analogs. Studies have shown that the methoxy group influences both the adsorption strength on metal catalysts and the stereoselectivity of subsequent reactions, making direct substitution with other cyclohexanones unsuitable for applications requiring specific cis/trans ratios or defined reactivity [1]. The compound's distinct physicochemical properties, including its lipophilicity and hydrogen bonding capacity, further dictate its behavior in synthetic sequences .

Quantitative Differentiation of 4-Methoxycyclohexanone (CAS 13482-23-0) Against Key Comparators: A Procurement-Focused Evidence Guide


Enhanced Cis-Selectivity in Catalytic Hydrogenation Compared to Methylcyclohexanones

In catalytic hydrogenation over platinum metals, 4-Methoxycyclohexanone yields alcohols with higher cis/trans ratios compared to the corresponding methylcyclohexanones [1]. This stereochemical outcome is a direct result of the polar methoxy group's influence on the adsorption and hydrogenation pathway, offering a distinct advantage in synthesizing cis-rich alcohol intermediates.

Stereoselective synthesis Catalytic hydrogenation Pharmaceutical intermediate

Superior Enantioselectivity in Baeyer-Villiger Oxidation Over Wild-Type CHMO

In Baeyer-Villiger monooxygenase-catalyzed oxidation, 4-Methoxycyclohexanone achieves a 92% enantiomeric excess (ee) when using a mutant cyclopentanone monooxygenase (CPMO) compared to only 46% ee with wild-type cyclohexanone monooxygenase (WT-CHMO) [1]. This represents a twofold improvement in enantioselectivity, highlighting the compound's responsiveness to engineered biocatalysts for producing enantiopure lactones.

Biocatalysis Enantioselective synthesis Green chemistry

Green Synthesis Route Achieving 95.3% Selectivity in Oxidation Step

A green synthesis method for 4-Methoxycyclohexanone, starting from 4-methoxyphenol, achieved a total selectivity of 95.3% for the target compound during the catalytic oxidation step using hydrogen peroxide as the oxidant [1]. This high selectivity minimizes byproduct formation and purification costs, making it an economically attractive route for large-scale production.

Green chemistry Process chemistry Catalytic oxidation

Lowest Hydrogenation Activity Among 4-Substituted Cyclohexanones on Rhodium Catalysts

When hydrogenated over rhodium catalysts, 4-Methoxycyclohexanone exhibits the lowest activity among a series of 4-substituted cyclohexanones [1]. This unique kinetic behavior must be accounted for in process design, as it directly impacts catalyst selection, reactor residence time, and overall process efficiency. This low activity is a differentiating feature that can be advantageous in cascade reactions where selective protection of the ketone is required.

Catalyst selection Reaction engineering Process safety

High Trans-Selectivity in Reductive Amination Using 9-BBN/FeCl3

A chelation-controlled reductive amination protocol using 9-BBN and FeCl3 converts 4-Methoxycyclohexanone to 4-methoxycyclohexylamines with a trans/cis isomeric ratio of 82:18 [1]. This high trans-selectivity is achieved through a chelation-directed hydride delivery mechanism and is superior to other borane-based reducing agents.

Stereoselective synthesis Amine derivatives Medicinal chemistry

Best Research and Industrial Application Scenarios for 4-Methoxycyclohexanone (CAS 13482-23-0) Based on Quantifiable Differentiation


Synthesis of Stereochemically Defined Pharmaceutical Intermediates

When a synthetic route requires a cis-configured cyclohexanol derivative, 4-Methoxycyclohexanone is the preferred starting material due to its demonstrated ability to produce alcohols with higher cis/trans ratios in catalytic hydrogenation compared to methylcyclohexanones [1]. This property is leveraged in the preparation of key intermediates for drugs where the stereochemistry of the cyclohexane ring is critical for biological activity.

Biocatalytic Production of Enantiopure Lactones for Advanced Pharmaceutical Synthesis

For processes utilizing Baeyer-Villiger monooxygenases, 4-Methoxycyclohexanone serves as an excellent substrate for engineered CPMO mutants, achieving 92% enantiomeric excess compared to 46% ee with wild-type CHMO [1]. This makes it the compound of choice for the biocatalytic production of enantiopure lactones, which are valuable intermediates in the synthesis of natural products and chiral drugs.

Large-Scale Green Manufacturing Using High-Selectivity Oxidation

Industrial producers seeking an environmentally friendly and cost-effective route to 4-Methoxycyclohexanone can implement the validated green synthesis protocol that achieves 95.3% selectivity in the oxidation step [1]. This high selectivity minimizes waste and reduces purification costs, making it an economically viable option for large-scale production.

Synthesis of Trans-4-Methoxycyclohexylamine Derivatives for CNS Drug Discovery

Medicinal chemists targeting trans-4-methoxycyclohexylamine scaffolds should prioritize 4-Methoxycyclohexanone as the starting ketone, given the established reductive amination protocol that yields an 82:18 trans/cis isomeric ratio [1]. This high trans-selectivity streamlines the synthesis of amine building blocks for central nervous system (CNS) drug candidates and other bioactive molecules.

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